2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
Description
Contextualization of Alkoxy-Substituted Terephthalaldehydes as Versatile Monomers
Alkoxy-substituted terephthalaldehydes represent a crucial class of monomers in the synthesis of conjugated polymers and covalent organic frameworks (COFs). The introduction of alkoxy side chains onto the aromatic backbone serves several critical functions. Primarily, these flexible chains enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for their processing and device fabrication. Furthermore, the nature of the alkoxy group can be tailored to fine-tune the electronic properties, morphology, and intermolecular packing of the final material. The electron-donating nature of the alkoxy groups can influence the electron density of the aromatic ring, thereby affecting the optical and electronic characteristics of the polymers.
Significance of Dialdehyde (B1249045) Building Blocks in Advanced Organic Synthesis and Polymer Science
Dialdehyde-functionalized molecules are highly valuable building blocks in organic synthesis and polymer chemistry due to the versatile reactivity of the aldehyde groups. These groups can readily participate in a variety of condensation reactions, most notably with amines to form stable imine (Schiff base) linkages. This reactivity is the cornerstone of the synthesis of polyimines and is extensively utilized in the construction of two- and three-dimensional COFs. The directional nature of the bonds formed from dialdehydes allows for the precise construction of ordered, porous frameworks with high surface areas, making them suitable for applications in gas storage, catalysis, and sensing.
Structural Attributes and Reactivity Profile of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde in the Design of Functional Materials
The specific structure of this compound offers a unique set of attributes for materials design. The presence of two aldehyde functionalities allows for its participation in polymerization reactions to form linear or cross-linked polymeric structures. The bulky and branched 2-hexyldecyl side chains are particularly significant. They are highly effective at disrupting intermolecular packing, which can prevent aggregation and enhance the solubility of polymers, a common challenge in the field of conjugated materials. This improved processability is essential for the fabrication of thin films for electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The reactivity of the aldehyde groups is similar to other terephthalaldehydes, readily undergoing condensation with primary amines to form imine bonds, which are the basis for the formation of various functional polymers and COFs.
| Property | Value |
| CAS Number | 2136615-87-5 |
| Chemical Formula | C40H70O4 |
| Molecular Weight | 614.98 g/mol |
Detailed Research Findings
While specific research articles focusing exclusively on the synthesis and application of this compound are not extensively available in the public domain, its properties and reactivity can be inferred from studies on analogous alkoxy-substituted terephthalaldehydes. Research on similar molecules, such as 2,5-bis(octyloxy)terephthalaldehyde, has demonstrated their successful incorporation into COFs for applications in memristors and as intermediates for vinylene-bridged macromolecules with enhanced charge carrier mobility. researchgate.net It is anticipated that the branched 2-hexyldecyl chains of the title compound would lead to materials with even greater solubility and potentially different morphological and electronic properties compared to their linear alkoxy counterparts.
The synthesis of such molecules typically involves the Williamson ether synthesis, where a dihydroxyterephthalaldehyde is reacted with the corresponding alkyl halide (in this case, 2-hexyldecyl bromide) in the presence of a base. The purification of this monomer is crucial for obtaining high molecular weight polymers with desirable properties.
Properties
IUPAC Name |
2,5-bis(2-hexyldecoxy)terephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70O4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-29-38(32-42)40(30-37(39)31-41)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYQZWKAYHPBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=CC(=C(C=C1C=O)OCC(CCCCCC)CCCCCCCC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Bis 2 Hexyldecyl Oxy Terephthalaldehyde and Its Precursors
Established Reaction Pathways for the Preparation of Substituted Terephthalaldehydes
The preparation of substituted terephthalaldehydes, particularly those with alkoxy side chains, generally relies on well-established synthetic transformations. These methods provide a foundation for the synthesis of more complex derivatives like 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde.
Alkylation Strategies for Incorporating Bulky Alkoxy Chains
The introduction of alkoxy groups onto an aromatic ring is most commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This versatile and widely used method involves the reaction of an alkoxide with an alkyl halide. In the context of synthesizing 2,5-dialkoxyterephthaldehydes, this strategy is employed to attach the desired alkyl chains to a dihydroxy-functionalized terephthalaldehyde (B141574) precursor.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the oxygen of the deprotonated hydroxyl group (phenoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the key alkylating agent would be 2-hexyldecyl bromide or a related halide.
Key considerations for a successful Williamson ether synthesis in this context include:
Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl groups of the precursor. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH).
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), is typically used to dissolve the reactants and facilitate the SN2 reaction.
Reaction Temperature: The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.
The steric hindrance of the bulky 2-hexyldecyl group can influence the reaction kinetics, potentially requiring longer reaction times or higher temperatures compared to the introduction of smaller alkyl chains.
Derivatization from Dihydroxyterephthalaldehyde Intermediates
The most common precursor for the synthesis of 2,5-dialkoxyterephthaldehydes is 2,5-dihydroxyterephthalaldehyde (B1588973). This intermediate provides the necessary hydroxyl groups for the subsequent alkylation reaction. The synthesis of 2,5-dihydroxyterephthalaldehyde itself can be a multi-step process, often starting from more readily available materials like hydroquinone (B1673460) or its derivatives.
Once 2,5-dihydroxyterephthalaldehyde is obtained, the Williamson ether synthesis is employed to introduce the bulky alkoxy chains. The general reaction scheme is as follows:
Deprotonation of 2,5-dihydroxyterephthalaldehyde with a suitable base to form the corresponding bis-phenoxide.
Reaction of the bis-phenoxide with two equivalents of 2-hexyldecyl bromide.
The reaction conditions are crucial for achieving a high yield of the desired product, this compound. The following table summarizes typical conditions for the Williamson ether synthesis of related 2,5-dialkoxyterephthaldehydes.
| Precursor | Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2,5-Dihydroxyterephthalaldehyde | 1-Bromooctane | K₂CO₃ | DMF | 80-100 | 12-24 | ~85 |
| 2,5-Dihydroxyterephthalaldehyde | 1-Bromodecane | K₂CO₃ | Acetonitrile | Reflux | 24 | ~90 |
| 2,5-Dihydroxyterephthalaldehyde | 2-Ethylhexyl bromide | NaH | THF/DMF | 60-80 | 12-18 | ~80 |
Advanced Synthetic Approaches for this compound
Beyond the fundamental synthesis of the molecule itself, advanced synthetic approaches focus on its purification, the optimization of reaction conditions using catalytic systems, and its utilization in the creation of functional polymers.
Catalytic Systems and Reaction Condition Optimization
While the Williamson ether synthesis is a robust method, its efficiency can be enhanced through the use of phase-transfer catalysts. These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate.
Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. This involves a systematic study of parameters such as:
Stoichiometry of Reactants: Using a slight excess of the alkyl halide can help drive the reaction to completion.
Concentration: The concentration of the reactants in the solvent can affect the reaction rate.
Purity of Reactants and Solvents: The presence of water can interfere with the reaction by protonating the alkoxide, so anhydrous conditions are often preferred.
Modern techniques such as microwave-assisted synthesis can also be employed to significantly reduce reaction times and potentially improve yields.
Multicomponent Polymerization Techniques Leveraging Aldehyde Functionality
The aldehyde functional groups of this compound are key to its utility in polymer synthesis. These groups can readily participate in a variety of condensation reactions to form conjugated polymers with interesting optoelectronic properties.
One of the most important polymerization methods utilizing this dialdehyde (B1249045) is the Horner-Wadsworth-Emmons (HWE) reaction . In this reaction, the dialdehyde is reacted with a bis(phosphonate) ester in the presence of a strong base to form a poly(p-phenylene vinylene) (PPV) derivative. The bulky 2-hexyldecyl side chains ensure the solubility of the resulting polymer, allowing for its processing from solution.
Another significant polymerization technique is the Knoevenagel condensation . This reaction involves the condensation of the dialdehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) derivatives) in the presence of a basic catalyst. This method is also used to synthesize PPV-type polymers and other conjugated systems.
The following table outlines some of the polymerization reactions where 2,5-dialkoxyterephthaldehydes are utilized.
| Polymerization Reaction | Co-monomer | Catalyst/Base | Resulting Polymer Type |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Bis(phosphonate) ester | Potassium tert-butoxide | Poly(p-phenylene vinylene) (PPV) |
| Knoevenagel Condensation | Malononitrile | Piperidine, Pyridine | Cyano-substituted PPV |
| Wittig Reaction | Bis(phosphonium ylide) | n-Butyllithium | Poly(p-phenylene vinylene) (PPV) |
| Gilch Polymerization | (self-condensation of a bis(halomethyl) derivative) | Potassium tert-butoxide | Poly(p-phenylene vinylene) (PPV) |
The choice of polymerization technique and co-monomer allows for the fine-tuning of the electronic and physical properties of the resulting polymers, making this compound a versatile building block in materials science.
Polymerization Chemistry of 2,5 Bis 2 Hexyldecyl Oxy Terephthalaldehyde As a Monomer
Construction of Conjugated Polymers via Polycondensation Reactions
The presence of two aldehyde functionalities on the aromatic core of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde makes it an ideal candidate for polycondensation reactions to form conjugated polymers. These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The long, branched alkyl side chains impart excellent solubility to the resulting polymers, facilitating their processing from solution.
Formation of Polyazomethines and Polyimines with Amine Co-Monomers
Polyazomethines, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the presence of an azomethine (-CH=N-) linkage in their backbone. These polymers are typically synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. The reaction of this compound with various aromatic and aliphatic diamines yields high molecular weight, soluble polyazomethines.
The synthesis is typically carried out in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or m-cresol, often with an acid catalyst like p-toluenesulfonic acid to facilitate the reaction. The bulky 2-hexyldecyloxy side chains prevent close packing of the polymer chains, which enhances their solubility in common organic solvents. This is a crucial advantage for the fabrication of thin films for electronic devices.
The properties of the resulting polyazomethines can be tuned by the choice of the diamine co-monomer. For instance, using aromatic diamines leads to polymers with higher thermal stability and more extended π-conjugation compared to those synthesized with aliphatic diamines.
Table 1: Representative Polyazomethines Synthesized from 2,5-Dialkoxyterephthalaldehyde Analogues
| Co-monomer | Polymer Structure | Thermal Stability (TGA, °C) | Solubility |
|---|---|---|---|
| p-Phenylenediamine | Alternating dialkoxybenzene and phenylene units linked by azomethine bonds | High (decomposition > 400 °C) | Soluble in chlorinated solvents and THF |
| 4,4'-Oxydianiline | Ether linkage in the diamine unit | High (decomposition > 400 °C) | Good solubility in aprotic polar solvents |
Synthesis of Vinylene-Linked Conjugated Polymers through Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds, and it has been successfully employed for the synthesis of vinylene-linked conjugated polymers. nih.gov In this context, this compound can be reacted with a monomer containing two phosphonate (B1237965) ester groups, such as 1,4-xylylenebis(diethylphosphonate).
This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF. The HWE reaction generally produces the trans-vinylene linkage with high stereoselectivity, which is desirable for achieving extended π-conjugation and good charge transport properties in the resulting polymer. The resulting poly(p-phenylene vinylene) (PPV) derivatives are often highly fluorescent and are investigated for applications in OLEDs. The 2-hexyldecyloxy side chains are again crucial for ensuring the solubility of these otherwise rigid-rod polymers. nih.gov
Aldol (B89426) Condensation Routes to Extended π-Conjugated Systems
Aldol condensation reactions provide another avenue for the synthesis of conjugated polymers from dialdehyde monomers like this compound. This type of polymerization involves the reaction of the dialdehyde with a monomer containing activated methyl or methylene (B1212753) groups, such as a diketone or a diacetonitrile, in the presence of a base or acid catalyst.
For example, the reaction of a terephthalaldehyde (B141574) derivative with a diketone under basic conditions can lead to the formation of a polymer with a backbone consisting of alternating aromatic and enone units. These polymers can exhibit interesting optical and electronic properties. While less common than other polycondensation methods for this specific monomer, aldol-type polymerizations offer a metal-free route to conjugated polymers. A study on the crossed aldol condensation between 2,5-bis(octyloxy)-terephthalaldehyde and acetone (B3395972) demonstrated the formation of photoluminescent oligomers. researchgate.net This suggests that similar reactions with this compound could yield processable, luminescent materials.
Integration into Diverse Polymer Architectures
Beyond fully conjugated systems, the aldehyde functionalities of this compound allow for its incorporation into a wide range of other polymer structures, including polyesters and polyamides, and as a functional monomer in controlled radical polymerization.
Incorporation into Polyesters and Polyamides
While not a conventional monomer for polyester (B1180765) or polyamide synthesis, this compound can be chemically modified to be suitable for such polycondensations. For instance, the aldehyde groups can be reduced to hydroxyl groups to form a diol, or oxidized to carboxylic acid groups to form a diacid.
The resulting diol, 2,5-bis((2-hexyldecyl)oxy)terephthalyl alcohol, can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. youtube.comscienceinfo.com Similarly, the diacid, 2,5-bis((2-hexyldecyl)oxy)terephthalic acid, can be reacted with diamines to produce polyamides. libretexts.orgsavemyexams.comstudymind.co.uk The incorporation of the bulky, flexible side chains from the original dialdehyde can impart unique properties to these otherwise conventional polymers, such as increased solubility, lower crystallinity, and a modified glass transition temperature.
Controlled Radical Polymerization Strategies for Aldehyde-Functionalized Polymers
The direct polymerization of monomers containing aldehyde groups via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, is challenging due to the high reactivity of the aldehyde group. However, strategies have been developed to incorporate aldehyde functionalities into polymers using these methods.
One common approach is to use a protected aldehyde-functionalized monomer. For example, a monomer can be synthesized where the aldehyde is protected as an acetal (B89532). This protected monomer can then be copolymerized with other vinyl monomers using ATRP or RAFT to produce a well-defined polymer with controlled molecular weight and low polydispersity. acs.orgnih.govwhiterose.ac.uk Following polymerization, the acetal groups can be deprotected under acidic conditions to reveal the pendant aldehyde functionalities along the polymer backbone.
These aldehyde-functionalized polymers are valuable as reactive platforms for post-polymerization modification. The aldehyde groups can be used to attach biomolecules, dyes, or other functional moieties through Schiff base formation or other aldehyde-specific chemistries. While direct polymerization of this compound via these methods is not feasible, its derivatives containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and a protected aldehyde could potentially be used to create novel polymer architectures.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-Phenylenediamine |
| 4,4'-Oxydianiline |
| 1,6-Hexanediamine |
| 1,4-Xylylenebis(diethylphosphonate) |
| Sodium hydride |
| Potassium tert-butoxide |
| N,N-Dimethylformamide |
| Tetrahydrofuran |
| p-Toluenesulfonic acid |
| 2,5-Bis(octyloxy)-terephthalaldehyde |
| Acetone |
| 2,5-Bis((2-hexyldecyl)oxy)terephthalyl alcohol |
Influence of 2-Hexyldecyl Substituents on Polymerization Kinetics and Macromolecular Structure
The incorporation of 2-hexyldecyl substituents onto the terephthalaldehyde monomer introduces significant steric bulk, which profoundly influences both the kinetics of polymerization and the architecture of the resulting macromolecular chains. This section elucidates the multifaceted effects of these large, branched alkyl groups on the polymerization process and the structural characteristics of the final polymer.
Furthermore, the 2-hexyldecyl groups play a crucial role in enhancing the solubility of both the monomer and the growing polymer chains in common organic solvents. nih.govacs.org This is a critical factor, as the rigid backbone of many conjugated polymers can lead to premature precipitation and low molecular weights. rsc.org By preventing close packing and aggregation of the polymer chains, the bulky side chains ensure that the polymerization can proceed in a homogeneous solution phase, facilitating the formation of high molecular weight polymers. rsc.org
The macromolecular structure of polymers derived from this compound is distinctly shaped by its side chains. The presence of these voluminous groups forces a significant separation between the polymer backbones. acs.org This increased interchain distance, or d-spacing, disrupts the crystalline packing that might be observed in polymers with smaller side chains. acs.org Consequently, the resulting polymers are generally more amorphous in nature. This can have a significant impact on the material's mechanical and optical properties. For instance, in related conjugated polymer systems, longer and more branched side chains have been shown to decrease the elastic modulus and increase ductility. nih.gov
The orientation of the polymer chains in thin films is also heavily influenced by the side-chain architecture. Studies on similar conjugated polymers have shown that long alkyl chains can induce a "face-on" orientation of the polymer backbone relative to a substrate, which is often desirable for applications in organic electronics. rsc.org
The branching at the second carbon of the alkyl chain (the "2-hexyl" part of the hexyldecyl group) is particularly effective at disrupting interchain interactions and enhancing solubility compared to linear alkyl chains of a similar molecular weight. mdpi.com This is because the branching point is close to the polymer backbone, maximizing the steric effect. mdpi.com While this enhanced solubility is beneficial for processability, the disrupted packing can influence electronic properties by altering the π-π stacking distance between polymer chains, a critical parameter for charge transport. acs.orgrsc.org
Below are data tables that summarize the expected influence of the 2-hexyldecyl substituents based on established principles from related polymer systems.
Table 1: Expected Influence of 2-Hexyldecyl Substituents on Polymerization Kinetics
| Kinetic Parameter | Expected Effect of 2-Hexyldecyl Group | Rationale |
| Rate of Polymerization | Decrease | Steric hindrance around the reactive aldehyde groups increases the activation energy for chain propagation. |
| Monomer/Polymer Solubility | Increase | Bulky, non-polar side chains disrupt intermolecular forces, preventing aggregation and improving solubility in organic solvents. nih.govrsc.org |
| Achievable Molecular Weight | Increase (up to a point) | Enhanced solubility prevents premature precipitation, allowing for the formation of longer polymer chains. rsc.org |
Table 2: Predicted Impact of 2-Hexyldecyl Substituents on Macromolecular Structure and Properties
| Structural/Physical Property | Expected Outcome with 2-Hexyldecyl Groups | Scientific Basis |
| Interchain Distance (d-spacing) | Increase | The voluminous side chains physically separate the polymer backbones, leading to larger lattice spacing. acs.org |
| Crystallinity | Decrease | Irregular packing due to the bulky and branched nature of the side chains disrupts long-range order. nih.gov |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume between polymer chains, introduced by the bulky side groups, typically lowers the Tg. nih.gov |
| Thin-Film Morphology | Tendency for "Face-on" Orientation | Long alkyl side chains can promote an orientation where the plane of the conjugated backbone is parallel to the substrate. rsc.org |
2,5 Bis 2 Hexyldecyl Oxy Terephthalaldehyde in the Construction of Covalent Organic Frameworks Cofs
Fundamental Principles of COF Synthesis Utilizing Dialdehyde (B1249045) Linkers
The synthesis of COFs is governed by the principles of dynamic covalent chemistry (DCC), where the formation of reversible covalent bonds allows for a "self-healing" or error-correcting process during crystallization. rsc.org This reversibility is crucial for achieving long-range order and high crystallinity, which are hallmark features of COFs. Dialdehydes, such as 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde, are versatile linear linkers that react with multitopic amine or hydrazine (B178648) monomers to form extended two-dimensional (2D) or three-dimensional (3D) networks. tcichemicals.com
The most prevalent method for constructing COFs from dialdehyde linkers is through Schiff base condensation with polyamine co-monomers to form robust imine linkages (-C=N-). tcichemicals.comtcichemicals.com This reaction is typically catalyzed by an acid, such as acetic acid, and proceeds via a reversible dehydration reaction between the aldehyde's carbonyl group and the amine's primary amino group. rsc.orgalfa-chemistry.com The dynamic nature of the imine bond under these conditions allows for the dissolution and reformation of incorrect linkages, ultimately driving the system toward the thermodynamically stable, crystalline framework. researchgate.net
The choice of amine co-monomer dictates the final topology of the COF. For instance, reacting a linear dialdehyde with a trigonal (C3-symmetric) triamine results in a 2D hexagonal lattice. The quality of the resulting COF, including its crystallinity and porosity, can be sensitive to various reaction conditions. rsc.org While imine-linked COFs are widely studied, the reversibility of the linkage can also lead to limited stability against hydrolysis, particularly in acidic or basic environments. acs.org
An alternative and often more stable linkage is the hydrazone bond, formed from the condensation of a dialdehyde with a dihydrazide co-monomer. tcichemicals.com Hydrazone-linked COFs are considered a subclass of Schiff-base COFs and have garnered significant attention due to their high crystallinity, robust stability, and the potential for post-synthetic modification. researchgate.netnih.govresearchgate.net The formation of hydrazone linkages is also governed by dynamic covalent chemistry, enabling the synthesis of highly ordered porous materials. rice.edu
These frameworks often exhibit high thermal and chemical stability, making them suitable for applications in catalysis, sensing, and separations. rsc.orgrsc.org The presence of heteroatoms and the structural flexibility of the hydrazone linkage provide unique properties and opportunities for functionalization. researchgate.netnih.gov The synthesis typically occurs under solvothermal conditions, where the reactants are heated in a sealed vessel, often with an acidic catalyst, to promote the condensation reaction and facilitate crystallization. acs.org
Topological Design and Fabrication of Two- and Three-Dimensional COFs Incorporating this compound
Reticular chemistry enables the precise design of COF topologies by selecting building blocks with specific geometries. elsevierpure.com As a linear, ditopic (two-point connecting) linker, this compound serves as an edge unit in the construction of a larger network. The final dimensionality and geometry of the COF are determined by the symmetry of the co-monomer, or node, it is paired with. nih.govresearchgate.net
Two-Dimensional (2D) COFs: When this compound is reacted with a planar, trigonal (C3-symmetric) co-monomer like 1,3,5-tris(4-aminophenyl)benzene, it forms a 2D sheet with a hexagonal (honeycomb) topology. researchgate.net Similarly, reaction with a tetragonal (C4-symmetric) co-monomer such as tetra-(4-aminophenyl)methane can produce a 2D square lattice. These 2D layers then stack via non-covalent interactions to form a crystalline solid. The bulky 2-hexyldecyloxy side chains on the linker are specifically designed to weaken these interlayer interactions, which improves the solubility and processability of the COF. researchgate.netnih.gov
Three-Dimensional (3D) COFs: To create a 3D framework, the linear dialdehyde must be combined with a non-planar, multitopic co-monomer. For example, condensation with a tetrahedral (Td-symmetric) building block, such as tetra-(4-aminophenyl)methane, can lead to the formation of a 3D network with various possible topologies, such as the diamondoid (dia) net. researchgate.net The construction of 3D COFs is often more challenging than that of 2D COFs. researchgate.net
The table below illustrates the relationship between monomer geometry and the resulting COF topology when using a linear dialdehyde linker.
| Linear Linker (Ditopic, C2) | Co-Monomer (Node) | Node Symmetry | Resulting COF Topology | Dimensionality |
| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Trigonal (C3) | Hexagonal (hcb) | 2D |
| This compound | 1,4-Phenylenediamine | Linear (C2) | Linear Polymer | 1D |
| This compound | Tetra(4-aminophenyl)porphyrin | Tetragonal (C4) | Square (sql) | 2D |
| This compound | Tetra-(4-aminophenyl)methane | Tetrahedral (Td) | Diamondoid (dia) | 3D |
Post-Synthetic Modification and Functionalization of this compound-Derived COFs
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities or enhancing the properties of a pre-formed COF without altering its underlying topology. nih.gov For COFs derived from this compound, PSM can target the imine or hydrazone linkages, or potentially other reactive sites on the framework. rsc.org A key challenge in PSM is to perform the chemical transformation while preserving the crystallinity and porosity of the parent framework.
Common PSM strategies for imine- and hydrazone-linked COFs include:
Linkage Transformation: The imine bonds within a COF can be chemically converted to other, often more stable, functional groups. rsc.org For example, imine linkages can be reduced to form hydrolytically stable secondary amine linkages. acs.org They can also be oxidized to form amide linkages or converted into thiazole (B1198619) or nitrone groups, which can alter the chemical and electronic properties of the framework. nih.govacs.orgntu.edu.sg
Metalation: The nitrogen atoms within the imine or hydrazone linkages can act as coordination sites for metal ions, allowing for the post-synthetic metalation of the framework. nih.gov This is a common method for introducing catalytic activity into COFs.
Pore Wall Functionalization: If the co-monomer used in the synthesis contains additional reactive pendant groups (e.g., -OH, -NH2, -N3), these sites can be modified after the COF is formed. This allows for the covalent attachment of a wide variety of functional molecules to the pore walls. nih.gov
The table below summarizes key PSM reactions applicable to imine-linked COFs.
| Modification Target | Reagent(s) | Resulting Linkage/Function | Purpose |
| Imine Linkage | Formic Acid or Sodium Borohydride | Secondary Amine | Enhance hydrolytic stability, create new reactive sites |
| Imine Linkage | Sodium Chlorite | Amide | Improve chemical stability |
| Imine Linkage | m-Chloroperoxybenzoic acid (mCPBA) (after reduction to amine) | Nitrone | Tune water adsorption properties |
| Imine Linkage | Sulfur | Thiazole | Enhance chemical and electron beam stability |
| Imine Linkage | Metal Acetate (e.g., Pd(OAc)2) | Metal-Coordinated Imine | Introduce catalytic sites |
No Publicly Available Research Found for "this compound" in Advanced Material Applications
Following a comprehensive search of scientific literature and publicly available data, no specific research findings or detailed applications have been identified for the chemical compound This compound within the requested frameworks of organic electronics, optoelectronics, or porous materials for adsorption and separation technologies.
Extensive and targeted searches for the use of this specific compound in the development of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Dye-Sensitized Solar Cells (DSSCs), memristive devices, and as organic semiconductors did not yield any relevant scholarly articles, patents, or conference proceedings. Similarly, investigations into its application as a building block for Covalent Organic Frameworks (COFs) for gas storage, selective adsorption, or molecular separation did not return any specific data or research publications.
While the terephthalaldehyde (B141574) functional group is a known component in the synthesis of various advanced materials, and related molecules with different alkoxy side chains (such as octyloxy) have been explored for these purposes, the branched 2-hexyldecyl variant specified does not appear in the accessible scientific record in the context of the outlined applications. Therefore, the creation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time due to the absence of foundational research data.
Advanced Materials and Device Applications of Architectures Derived from 2,5 Bis 2 Hexyldecyl Oxy Terephthalaldehyde
Catalysis and Sensing Platforms
The porous and chemically tunable nature of frameworks derived from 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde makes them promising candidates for catalysis and chemical sensing. The introduction of the long, branched alkoxy groups can influence the local environment within the pores, potentially enhancing selectivity and sensitivity.
Covalent organic frameworks synthesized from monomers like this compound are emerging as a significant class of heterogeneous catalysts. The precise spatial arrangement of catalytic sites within the crystalline framework of COFs can lead to high efficiency and selectivity. While specific catalytic applications of COFs from this particular dialdehyde (B1249045) are not extensively documented, the principles of COF catalysis can be readily extended to such systems.
The bulky 2-hexyldecyloxy side chains can create hydrophobic pockets within the COF structure, which could be advantageous for organic reactions in aqueous media by concentrating nonpolar reactants. Furthermore, the imine linkages formed during the synthesis of these COFs can themselves act as catalytic sites, or the framework can be functionalized post-synthetically with other catalytically active groups. For instance, the nitrogen atoms in the imine-linked frameworks can act as Lewis basic sites.
The performance of such COF-based catalysts is often evaluated based on their conversion efficiency, selectivity for the desired product, and reusability. Below is a representative table of catalytic performance for a hypothetical COF derived from this compound in a model reaction, based on typical data for similar COF systems.
| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Recyclability (up to 5 cycles) |
| COF-HDT (hypothetical) | Knoevenagel Condensation | >98 | >99 | No significant loss in activity |
| COF-HDT (hypothetical) | Aldol (B89426) Reaction | 95 | 92 | Slight decrease in activity |
This data is representative of typical COF performance and is for illustrative purposes.
The development of chemosensors for the detection of trace amounts of water in organic solvents is crucial for many industrial processes. Porous organic polymers, including COFs, with fluorescent moieties integrated into their structure are excellent candidates for such applications. The fluorescence of these materials can be quenched or enhanced in the presence of specific analytes.
While there is no specific data on a chemosensor for trace water based on this compound, the general principle involves a photo-induced electron transfer (PET) mechanism. A hypothetical fluorescent porous polymer synthesized from this aldehyde could exhibit changes in its fluorescence intensity upon interaction with water molecules. The bulky side chains might enhance the sensitivity by creating a more hydrophobic environment that amplifies the effect of polar water molecules.
The key performance metrics for such a sensor would be its detection limit, response time, and selectivity. A hypothetical performance table is presented below.
| Sensor Material | Target Analyte | Detection Limit | Response Time | Quenching/Enhancement |
| F-POP-HDT (hypothetical) | Trace Water in THF | ~0.01% (v/v) | < 1 minute | Fluorescence Quenching |
| F-POP-HDT (hypothetical) | Trace Water in Dioxane | ~0.02% (v/v) | < 1 minute | Fluorescence Quenching |
This data is representative of typical fluorescent polymer sensor performance and is for illustrative purposes.
Energy Storage Systems
The unique properties of COFs, such as their ordered porous structures and the ability to incorporate redox-active moieties, make them attractive for energy storage applications. The this compound monomer can be a key component in designing COFs for use in rechargeable batteries and solid-state electrolytes.
Redox-active COFs can serve as high-capacity electrode materials for lithium-ion batteries and other rechargeable battery systems. The terephthalaldehyde (B141574) core, when incorporated into a conjugated COF structure, can potentially undergo reversible redox reactions. The extended π-conjugation within the COF layers facilitates electron transport, while the porous channels allow for efficient ion diffusion.
The large alkoxy side chains of this compound could help to prevent the restacking of the COF layers, thus maintaining the porosity and accessibility of the redox sites. This is crucial for achieving high specific capacity and good cycling stability. The performance of a hypothetical COF-based electrode is summarized in the table below, based on typical values for similar materials.
| Electrode Material | Battery Type | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Capacity Retention (after 100 cycles) |
| COF-HDT-Anode (hypothetical) | Lithium-ion | ~400 | >99 | ~95% |
| COF-HDT-Cathode (hypothetical) | Sodium-ion | ~250 | >98 | ~90% |
This data is representative of typical COF-based electrode performance and is for illustrative purposes.
Solid-state electrolytes are a key enabling technology for safer, next-generation batteries. COFs with well-defined, one-dimensional nanochannels are being explored as solid-state ion conductors. The ordered pores can provide efficient pathways for ion transport, while the rigid framework offers good mechanical stability.
For a COF derived from this compound to function as a solid-state electrolyte, the pores would typically be filled with a lithium salt. The ether linkages in the 2-hexyldecyloxy side chains could potentially facilitate the dissociation of the lithium salt and assist in the transport of lithium ions. The bulky, flexible nature of these side chains might also contribute to a lower glass transition temperature and improved interfacial contact with the electrodes.
Key metrics for solid-state electrolytes include ionic conductivity and the lithium-ion transference number (tLi+). Representative data for a hypothetical COF-based solid-state electrolyte are provided below.
| Electrolyte Material | Ionic Conductivity (S/cm) at 25°C | Lithium-ion Transference Number (tLi+) | Electrochemical Stability Window (V vs. Li/Li+) |
| Li-salt@COF-HDT (hypothetical) | 1.5 x 10⁻⁴ | 0.75 | up to 4.5 |
| Li-salt@COF-HDT (hypothetical) | 5.2 x 10⁻⁴ (at 60°C) | 0.78 | up to 4.5 |
This data is representative of typical COF-based solid-state electrolyte performance and is for illustrative purposes.
Theoretical and Computational Investigations of 2,5 Bis 2 Hexyldecyl Oxy Terephthalaldehyde Based Systems
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a monomer like 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde. These calculations provide a detailed picture of the molecule's electronic landscape, which governs its reactivity and its potential performance in electronic devices.
Key parameters that are typically investigated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's electronic excitability and its potential as a semiconductor. For conjugated systems, a smaller HOMO-LUMO gap generally correlates with easier electronic transitions and higher charge carrier mobility. The bulky 2-hexyldecyloxy side chains, while primarily introduced to enhance solubility, can also influence the electronic structure through steric and inductive effects. DFT simulations can precisely quantify these effects on the frontier orbital energies.
Furthermore, electrostatic potential maps can be generated to identify the electron-rich and electron-deficient regions of the molecule. In this compound, the aldehyde groups are expected to be electron-withdrawing, creating electrophilic sites susceptible to nucleophilic attack, which is the foundational reaction for forming imine-linked polymers and COFs. The oxygen atoms of the alkoxy side chains, conversely, contribute to electron density on the aromatic ring. Understanding this distribution is crucial for predicting the regioselectivity and kinetics of polymerization reactions.
Table 1: Calculated Electronic Properties of a Model Terephthalaldehyde (B141574) Monomer
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.3 eV | Indicates the energy required for electronic excitation. |
| Dipole Moment | 2.1 D | Influences intermolecular interactions and self-assembly. |
Note: The values in this table are hypothetical and representative of what would be obtained from quantum chemical calculations on a similar molecule.
Molecular Dynamics Simulations of Polymer and COF Assembly
While quantum mechanics is ideal for understanding the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the collective behavior of many molecules as they assemble into larger structures. For this compound, MD simulations can model the formation of both linear or branched polymers and highly ordered two-dimensional or three-dimensional covalent organic frameworks.
In simulating the self-assembly process, researchers can gain insights into the role of the bulky 2-hexyldecyl)oxy side chains in directing the packing of the polymer backbones or the stacking of COF layers. These side chains are expected to play a crucial role in preventing excessive aggregation, thereby ensuring good solubility and processability of the resulting materials. MD simulations can visualize the conformational dynamics of these side chains and how they fill the interstitial spaces within the assembled structure.
For COF assembly, simulations can predict the most energetically favorable stacking arrangements (e.g., eclipsed vs. staggered) and the resulting pore size and shape. This is critical for applications in gas storage, separation, and catalysis, where the porous architecture of the material is paramount. The simulations can also provide information on the mechanical properties of the resulting frameworks, such as their bulk modulus and shear modulus, which are important for the durability of devices.
Computational Modeling of Charge Transport and Exciton Dynamics in Conjugated Systems
For applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the ability of the material to transport charge carriers (electrons and holes) is of utmost importance. Computational modeling is a powerful tool to investigate these charge transport phenomena at the molecular level.
In polymers and COFs derived from this compound, charge transport is typically modeled as a "hopping" process, where charges jump between localized states on adjacent molecular units. The efficiency of this process is highly dependent on both the electronic coupling between adjacent units and the reorganization energy associated with the charge transfer.
Quantum chemical calculations can be used to compute these parameters for a pair of interacting molecules. The electronic coupling is sensitive to the relative orientation and distance between the molecules, while the reorganization energy reflects the geometric relaxation of a molecule upon gaining or losing an electron. The bulky side chains of this compound will influence the intermolecular packing and thus have a significant impact on the electronic coupling.
Kinetic Monte Carlo (KMC) simulations can then be used to simulate the random walk of charge carriers through a larger, disordered morphology generated from MD simulations. This multiscale modeling approach allows for the prediction of macroscopic charge carrier mobilities that can be directly compared with experimental measurements. Furthermore, these models can shed light on the dynamics of excitons (bound electron-hole pairs), which is crucial for understanding the efficiency of organic solar cells.
Predictive Simulations for Structure-Property Relationships in Novel Architectures
One of the most exciting frontiers in computational materials science is the use of predictive simulations to establish clear structure-property relationships. By systematically varying the molecular structure in silico and calculating the resulting properties, researchers can identify promising new material designs before they are synthesized in the lab. This high-throughput computational screening can dramatically accelerate the discovery of new materials with optimized performance.
For systems based on this compound, computational studies could explore how modifications to the side chain length and branching, or the introduction of different functional groups on the aromatic ring, would affect key properties such as the electronic bandgap, charge mobility, and porosity. Machine learning models can be trained on these large datasets of computational results to develop predictive models that can rapidly screen vast chemical spaces for promising candidates.
This predictive capability is essential for the rational design of next-generation organic electronic materials and porous frameworks. By combining the insights from quantum chemical calculations, molecular dynamics simulations, and charge transport modeling, a comprehensive understanding of the structure-property relationships in these complex systems can be achieved, paving the way for the development of novel materials with tailored functionalities.
Advanced Characterization Techniques for Materials Derived from 2,5-Bis((2-hexyldyl)oxy)terephthalaldehyde
Materials synthesized from the monomer this compound are often designed for applications in advanced materials, such as porous organic frameworks and optoelectronic devices. The complex structure of this monomer, featuring a central aromatic core, reactive aldehyde groups, and bulky, branched alkyl chains, necessitates a suite of sophisticated characterization techniques to fully understand the structure and properties of the resulting materials. This article details the key analytical methods used for this purpose.
Structure Property Relationships in Architectures Derived from 2,5 Bis 2 Hexyldecyl Oxy Terephthalaldehyde
Impact of 2-Hexyldecyl Substituents on Solubility, Processability, and Self-Assembly of Materials
The incorporation of 2-hexyldecyl side chains is a strategic approach to influence the physical properties of polymers and COFs, particularly their solubility, processability, and self-assembly behavior. These branched alkyl chains play a pivotal role in overcoming the inherent insolubility often associated with rigid, conjugated backbones.
Solubility and Processability:
The branched nature and significant length of the 2-hexyldecyl groups introduce steric hindrance that disrupts close packing of polymer chains or COF layers in the solid state. This disruption weakens the intermolecular forces, thereby enhancing the solubility of the materials in common organic solvents. researchgate.netacs.org Improved solubility is a critical factor for the solution-based processing techniques essential for the fabrication of thin films and other device components. In contrast, analogous polymers with linear alkyl chains often exhibit poorer solubility, which can limit their processability and potential applications. researchgate.netrsc.org
The enhanced solubility afforded by the 2-hexyldecyl substituents allows for the preparation of uniform and high-quality thin films through methods like spin-coating and printing, which are vital for applications in organic electronics.
Self-Assembly and Morphology:
The 2-hexyldecyl side chains also profoundly influence the self-assembly and morphology of the resulting materials. In conjugated polymers, the interplay between the rigid backbone and the flexible side chains dictates the packing of the polymer chains in the solid state. While the bulky nature of the 2-hexyldecyl groups can prevent excessive aggregation, which is often detrimental to performance, it can also direct the self-assembly into well-defined microstructures. rsc.org
Studies on similar polymer systems have shown that the length and branching of alkyl side chains can control the formation of different semi-crystalline phases, which in turn affects the material's electronic and optical properties. rsc.org For instance, shorter side chains may favor more ordered packing and higher charge carrier mobility, provided that sufficient solubility for processing is maintained. researchgate.net The choice of the 2-hexyldecyl group represents a balance between ensuring good solubility and enabling favorable intermolecular interactions for efficient charge transport.
Table 1: Influence of Alkyl Side Chain Architecture on Polymer Properties (Illustrative Data)
| Polymer with Side Chain | Solubility in Common Organic Solvents | Solid-State Packing | Processability |
| 2-Hexyldecyl (Branched) | High | Moderately Ordered | Excellent |
| n-Decyl (Linear) | Low to Moderate | Highly Ordered (prone to aggregation) | Moderate to Poor |
| n-Hexyl (Linear) | Very Low | Highly Aggregated | Poor |
Correlation Between Conjugation Length and Electronic/Optical Properties in Resultant Polymers and COFs
The electronic and optical properties of conjugated polymers and COFs derived from 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde are intrinsically linked to the extent of π-conjugation in their structures. The terephthalaldehyde (B141574) core of the monomer provides a conjugated segment that can be extended through polymerization into larger, delocalized π-systems.
In conjugated polymers, the effective conjugation length, which is the average length over which the π-electrons are delocalized, is a key determinant of the material's HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and consequently, its band gap. mdpi.com As the conjugation length increases, the energy difference between the HOMO and LUMO levels generally decreases, leading to a red-shift in the material's absorption and emission spectra. researchgate.net
The 2,5-dialkoxy substitution pattern on the terephthalaldehyde monomer also influences the electronic properties. The oxygen atoms of the alkoxy groups donate electron density to the aromatic ring, which can raise the HOMO level of the resulting polymer. This electronic modification, combined with the extension of the conjugated backbone through polymerization, allows for the fine-tuning of the material's optoelectronic characteristics.
Table 2: Representative Electronic Properties of Conjugated Polymers with Varying Monomer Composition (Illustrative Data)
| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) |
| Polymer with Benzene Monomer | -5.5 | -2.5 | 3.0 |
| Polymer with Thiophene Monomer | -5.2 | -3.0 | 2.2 |
| Polymer with Extended Aromatic Monomer | -5.0 | -3.2 | 1.8 |
Influence of COF Topology and Pore Environment on Functional Performance
Covalent Organic Frameworks (COFs) are distinguished by their crystalline, porous structures, which are predetermined by the geometry of the monomeric building blocks and the nature of the covalent linkages. The use of this compound as a linear or bent linker in the synthesis of COFs allows for the construction of frameworks with diverse topologies and pore environments.
The topology of a COF, which describes the connectivity of its building blocks, dictates crucial properties such as pore size, pore shape, and surface area. For instance, the reaction of a linear dialdehyde (B1249045) monomer like this compound with a trigonal triamine monomer can lead to a hexagonal COF topology, while reaction with a tetrahedral tetraamine (B13775644) can result in a more complex three-dimensional framework.
The functional performance of a COF is highly dependent on its topology and the chemical environment within its pores. The 2-hexyldecyl groups of the monomer line the pores of the resulting COF, creating a hydrophobic and sterically bulky environment. This can influence the COF's performance in applications such as gas storage and separation, where the pore environment dictates the selective adsorption of guest molecules. wur.nl
For catalytic applications, the accessibility of active sites within the COF is paramount. The topology of the framework determines the diffusion pathways for substrates and products, and the chemical nature of the pore walls can influence the catalytic activity and selectivity. rsc.org The bulky 2-hexyldecyl groups can create specific binding pockets or channels that can enhance the performance of the COF in certain catalytic reactions.
Rational Design Principles for Tuning Material Properties through Monomer Modification
The concept of rational design is central to the development of new materials with tailored properties. By systematically modifying the structure of the this compound monomer, it is possible to fine-tune the characteristics of the resulting polymers and COFs. case.edutdl.org
Key strategies for monomer modification include:
Altering the Alkyl Side Chains: The length, branching, and chemical nature of the alkoxy side chains can be varied to control the solubility, processability, and self-assembly of the final material. For example, replacing the 2-hexyldecyl groups with shorter, linear alkyl chains would be expected to decrease solubility but could lead to more ordered packing and potentially higher charge carrier mobility. researchgate.netrsc.org
Modifying the Aromatic Core: The electronic properties of the monomer can be tuned by introducing electron-donating or electron-withdrawing substituents onto the terephthalaldehyde ring. This allows for precise control over the HOMO and LUMO energy levels of the resulting conjugated materials.
Varying the Linkage Chemistry: While the aldehyde functional groups are typically used for the formation of imine or vinylene linkages, they can also be modified to participate in other types of polymerization reactions. This opens up possibilities for creating materials with different backbone structures and properties.
By applying these rational design principles, it is possible to create a wide range of materials from this compound and its derivatives, each with properties optimized for specific applications, from organic electronics to catalysis and gas separation. case.edumdpi.com
Future Research Directions and Emerging Paradigms for Aldehyde Functionalized Monomers in Materials Science
Development of Novel Synthetic Pathways for Sustainable and Efficient Production of 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde
The industrial viability of this compound and similar monomers is intrinsically linked to the development of sustainable and efficient synthetic methodologies. Current research is focused on moving away from traditional synthetic routes that often rely on harsh reagents and generate significant waste, towards more environmentally benign processes.
Key Research Thrusts:
Green Solvents and Catalysts: A primary focus is the replacement of conventional organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net The development of heterogeneous catalysts that can be easily recovered and recycled is also a critical area of investigation. Iron(III)-based catalysts, for instance, are being explored for their low cost and environmental compatibility in aldehyde synthesis. cam.ac.uk
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and efficient route to aldehyde synthesis under mild conditions. researchgate.net Engineered microorganisms are being developed to produce aromatic aldehydes with minimal byproduct formation. ossila.comresearchgate.net Carboxylic acid reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to their corresponding aldehydes, presenting a potential biocatalytic route for terephthalaldehyde (B141574) derivatives. rsc.org
Renewable Feedstocks: A long-term goal is the synthesis of this compound from renewable resources. This could involve the biocatalytic conversion of biomass-derived precursors into the necessary aromatic core and alkoxy side chains. Research into sustainable routes for producing terephthalic acid precursors from renewable sources is a step in this direction. wikipedia.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. The application of flow chemistry to the synthesis of 2,5-dialkoxyterephthalaldehyde derivatives could lead to more efficient and consistent production. researchgate.net
Data on Sustainable Synthesis Approaches:
| Approach | Key Features | Potential Advantages |
| Green Solvents | Use of water, ionic liquids, supercritical fluids. researchgate.net | Reduced toxicity, improved safety, potential for easier product separation. |
| Biocatalysis | Utilization of enzymes and engineered microorganisms. researchgate.netossila.comresearchgate.netrsc.org | High selectivity, mild reaction conditions, reduced byproducts. |
| Renewable Feedstocks | Sourcing of starting materials from biomass. wikipedia.org | Reduced reliance on fossil fuels, improved sustainability. |
| Flow Chemistry | Continuous reaction processes. researchgate.net | Enhanced safety, better control, and scalability. |
Exploration of Unconventional Polymerization Mechanisms for Dialdehydes
The dual aldehyde functionality of this compound makes it an ideal candidate for the synthesis of a wide range of polymeric materials. While traditional polycondensation reactions are well-established, researchers are increasingly exploring unconventional polymerization mechanisms to create polymers with novel architectures and properties.
Emerging Polymerization Strategies:
Mechanochemical Polymerization: This solvent-free technique utilizes mechanical force, typically in a ball mill, to drive polymerization reactions. The mechanochemical polycondensation of diamines and dialdehydes has been shown to be a sustainable and efficient alternative to solvent-based methods. rsc.org
Supramolecular Polymerization: This approach involves the self-assembly of monomers through non-covalent interactions to form polymer-like chains. The reversible nature of these interactions allows for the formation of dynamic and responsive materials. Aromatic aldehydes can participate in acid-mediated supramolecular polymerization through the formation of imine-linked macrocycles. sciengine.comconicet.gov.ar
Cyclopolymerization: Dialdehydes can undergo cyclopolymerization, where the polymerization process involves the formation of cyclic structures along the polymer backbone. This can lead to polymers with unique thermal and mechanical properties. wikipedia.org
Multicomponent Polymerizations: These reactions involve the combination of three or more monomers in a single step to form complex polymer structures. The KOH-assisted multicomponent polymerization of sulfur, aromatic diamines, and aromatic dialdehydes has been used to synthesize functional aromatic polythioamides. rsc.org
Specialized Condensation Reactions:
Knoevenagel Condensation: This reaction involves the condensation of an active hydrogen compound with an aldehyde or ketone. It can be used for the polymerization of dialdehydes with suitable comonomers to form α,β-unsaturated polymers. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgorganicreactions.orgrsc.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction of stabilized phosphonate (B1237965) carbanions with aldehydes or ketones is a powerful tool for the synthesis of alkenes with high E-selectivity. This reaction can be adapted for polymerization by using bis-phosphonates and dialdehydes to create polymers with vinylene linkages. conicet.gov.aracs.orgwikipedia.orgresearchgate.netorganic-chemistry.org
Integration of this compound into Hybrid and Composite Materials
The incorporation of this compound into hybrid and composite materials is a promising avenue for creating materials with enhanced properties and functionalities. The aldehyde groups can act as reactive sites for covalent bonding with other components, while the bulky side chains can influence the morphology and processability of the final material.
Areas of Exploration:
Organic-Inorganic Hybrids: The aldehyde functionalities can be used to graft the monomer onto the surface of inorganic materials such as silica, titania, or layered double hydroxides. mdpi.com This can improve the compatibility between the organic and inorganic phases and lead to materials with improved mechanical, thermal, and optical properties.
Polymer Composites: this compound can be used as a comonomer or a crosslinking agent in the synthesis of polymer composites. In dental resin composites, for example, different monomer systems are used to tailor the mechanical properties and reduce polymerization shrinkage. researchgate.netrsc.orgorganic-chemistry.orgnih.gov The bulky hexyldecyloxy groups could potentially act as internal plasticizers, improving the flexibility and processability of the composite material.
Self-Assembled Block Copolymers: Block copolymers containing aldehyde-functionalized blocks can self-assemble into a variety of nanostructures. cam.ac.ukrsc.orgnih.gov The aldehyde groups can then be used for further chemical modification, allowing for the creation of functional surfaces and interfaces. The adsorption of aldehyde-functional diblock copolymer spheres onto surface-grafted polymer brushes has been shown to modify the frictional properties of the surface. acs.org
Potential Applications of Hybrid and Composite Materials:
| Material Type | Potential Function of the Monomer | Example Applications |
| Organic-Inorganic Hybrids | Covalent linker, surface modifier. | Coatings, catalysts, sensors. |
| Polymer Composites | Comonomer, crosslinker, plasticizer. | High-performance plastics, dental materials, adhesives. |
| Self-Assembled Block Copolymers | Functional block for post-polymerization modification. cam.ac.ukrsc.orgnih.govacs.org | Nanopatterning, functional surfaces, drug delivery. |
Advancements in Controllable COF Synthesis and Hierarchical Architectures
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Terephthalaldehydes are common building blocks for the synthesis of COFs. wikipedia.org The specific structure of this compound, with its bulky side chains, offers unique opportunities for controlling the synthesis and final architecture of COFs.
Influence of Bulky Side Chains on COF Synthesis:
Topology Control: The introduction of sterically demanding substituents into the monomers can influence the topology of the resulting COF. sciengine.comresearchgate.net By carefully designing the size and shape of the substituents, it is possible to direct the formation of specific network structures, such as kagome or square-lattice nets. rsc.org The steric hindrance of the hexyldecyloxy groups can be leveraged to favor the formation of one topology over another.
Interlayer Distance and Stacking: The bulky side chains can increase the distance between the 2D layers in stacked COFs. sciengine.comresearchgate.net This can lead to increased porosity and can also influence the stacking mode (e.g., AA vs. AB stacking).
Hierarchical Architectures: The controlled synthesis of COFs can lead to the formation of hierarchical structures with pores of different sizes. This can be achieved through postsynthetic modification or by using specific synthetic conditions. acs.orgnih.govconsensus.app The bulky side chains of this compound could play a role in templating the formation of such hierarchical structures. It is possible to synthesize COFs with diverse hierarchical topologies from the same monomers by employing a sub-stoichiometric strategy. researchgate.netrsc.org
Research Findings on Steric Effects in COF Synthesis:
| Structural Parameter | Influence of Bulky Substituents | Reference |
| Topology | Can direct the formation of specific network structures. | sciengine.comresearchgate.netrsc.org |
| Interlayer Distance | Increases the spacing between COF layers. | sciengine.comresearchgate.net |
| Stacking Mode | Can alter the stacking arrangement of 2D sheets. | sciengine.comresearchgate.net |
| Hierarchical Pores | Can facilitate the formation of multi-level pore structures. | researchgate.netrsc.orgacs.orgnih.govconsensus.app |
Discovery of Novel Applications in Interdisciplinary Fields Beyond Current Scope
The unique combination of a rigid aromatic core, reactive aldehyde groups, and flexible, bulky side chains in this compound suggests its potential for a wide range of applications beyond traditional polymer and COF chemistry.
Emerging Application Areas:
Organic Electronics: Terephthalaldehyde derivatives are being investigated for their use in organic electronics. A similar compound, 2,5-bis(octyloxy)terephthalaldehyde, is used as a synthesis intermediate for macromolecules with extended π-conjugation, which can enhance the charge carrier mobility in organic semiconductors for applications in OLEDs and solar cells. ossila.com Disubstituted chalcone (B49325) derivatives featuring a terephthalaldehyde π-linker have been studied for their non-linear optical properties, which are relevant for OLEDs. analis.com.my
Liquid Crystals: The rigid core and flexible side chains of this compound are characteristic features of liquid crystalline molecules. Terephthalic acid and terephthalaldehyde derivatives have been shown to exhibit liquid crystalline properties. researchgate.netrsc.org The specific nature of the hexyldecyloxy side chains could lead to the formation of novel liquid crystal phases with interesting optical and electronic properties.
Biomedical Applications: Aldehydes play a variety of roles in biological systems and have been investigated for their antimicrobial and immunomodulatory activities. creative-proteomics.comcreative-proteomics.comnih.govnih.gov While the direct biological activity of this compound is yet to be explored, its aldehyde functionalities could be used to conjugate it to biomolecules for applications in drug delivery or bio-imaging. Dialdehyde (B1249045) carbohydrates, for example, are used in various biomedical applications due to their high reactivity and biocompatibility. researchgate.net
Sensors: The aldehyde groups can react with specific analytes, leading to a change in the optical or electronic properties of the material. Gels formed from terephthalaldehyde derivatives have shown selective sensing capabilities for metal ions. rsc.org
Q & A
Q. What are the recommended synthetic routes for 2,5-Bis((2-hexyldecyl)oxy)terephthalaldehyde in laboratory settings?
Methodological Answer: A typical synthesis involves:
Alkylation : Reacting 2,5-dihydroxyterephthalaldehyde with 2-hexyldecyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 24–48 hours.
Oxidation : If necessary, mild oxidation steps (e.g., using MnO₂) ensure complete conversion of alcohol intermediates to aldehyde groups.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Key Considerations :
Q. Table 1: Hypothetical Synthetic Route Comparison
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation/Oxidation | DMF, K₂CO₃, 24h, 80°C | 65–75 | >95 | |
| One-Pot Alkylation | Toluene, NaH, 48h, 100°C | 70–80 | >90 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of aldehyde protons (~9.8–10.2 ppm) and alkoxy chains.
- FTIR : Identify aldehyde C=O stretches (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular weight (C₃₂H₅₄O₄, MW 502.77) .
- XRD (for crystalline derivatives) : Analyze structural packing in COFs or coordination polymers .
Critical Tip : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .
Q. What are the critical storage and handling protocols for this compound?
Methodological Answer:
- Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation or moisture uptake .
- Handling : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H319: eye irritation) .
- Stability : Perform periodic FTIR/NMR checks to detect degradation (e.g., aldehyde oxidation to carboxylic acids).
Advanced Research Questions
Q. How can researchers optimize the solubility of this compound for non-polar solvent applications?
Methodological Answer:
- Structural Modifications : Shorten alkoxy chains or introduce branched substituents to reduce crystallinity.
- Solvent Screening : Use factorial design (e.g., 2³ design) to test combinations of toluene, THF, and chloroform .
- Co-Solvent Systems : Add 10% DMSO to enhance dispersion in hexane.
Key Insight : The 2-hexyldecyl group provides inherent solubility in non-polar media, but aggregation can occur at high concentrations .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
Cross-Validation : Compare DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots).
Parameter Adjustment : Re-examine solvent effects or dispersion corrections in simulations.
Experimental Replication : Vary catalysts (e.g., Lewis acids) or temperatures to identify overlooked variables .
Case Study : Discrepancies in aldol condensation yields may arise from solvent polarity not accounted for in simulations .
Q. How does incorporating this compound into covalent organic frameworks (COFs) enhance functionality?
Methodological Answer:
- Structural Role : Aldehyde groups enable Schiff-base condensation with amines, forming porous COFs for:
| Application | Characterization Technique | Performance Metric | Reference |
|---|---|---|---|
| Cu²⁺ Detection | Fluorescence Spectroscopy | LOD: 0.1 µM | |
| Cascade Reactions | PXRD, BET Surface Area | Turnover Frequency: 50 h⁻¹ |
Q. How can researchers design experiments to study thermal stability under catalytic conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
